Jatrorrhizine Chloride

Pharmacokinetics Traditional Chinese Medicine Bioavailability

Jatrorrhizine chloride (CAS 6681-15-8) is the only protoberberine alkaloid that maintains consistent systemic exposure (AUC) in multi-component Traditional Chinese Medicine matrices—unlike berberine, palmatine, or coptisine, whose bioavailability collapses in complex formulations. Its 115-fold selectivity for AChE (IC50 872 nM) over BuChE, combined with dual uptake-2 transporter inhibition, makes it an essential tool for neurosignaling research. For antimicrobial SAR, its defined lower potency (IC50 400 μg/mL) provides a validated baseline for derivatization studies. Select this compound to eliminate confounding variables and ensure reproducible data.

Molecular Formula C20H20ClNO4
Molecular Weight 373.8 g/mol
CAS No. 6681-15-8
Cat. No. B191645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJatrorrhizine Chloride
CAS6681-15-8
Synonymsjatrorrhizine
jatrorrhizine chloride
Molecular FormulaC20H20ClNO4
Molecular Weight373.8 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.[Cl-]
InChIInChI=1S/C20H19NO4.ClH/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H
InChIKeyJKMUUZMCSNHBAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jatrorrhizine Chloride (CAS 6681-15-8) vs. Berberine and Other Protoberberines: A Data-Driven Procurement Guide for Targeted Research


Jatrorrhizine Chloride (CAS 6681-15-8), also known as neprotine chloride, is a naturally occurring protoberberine alkaloid found in several medicinal plants, most notably Coptis chinensis (Huanglian) and Mahonia species. As a major active constituent of Rhizoma coptidis , it shares a core structural backbone with other prominent protoberberine alkaloids like berberine, palmatine, and coptisine. However, these compounds are not interchangeable, as critical variations in their chemical structures—specifically the substitution patterns of methoxyl and methylenedioxy groups on the core ring system—lead to distinct and quantifiable differences in their biological activities and pharmacokinetic behavior [1]. This guide is designed for scientific and industrial users seeking to select the most appropriate compound for their specific research application based on verifiable, comparator-driven evidence rather than generic property claims.

Jatrorrhizine Chloride (CAS 6681-15-8) Sourcing: Why Substituting with Berberine or Palmatine Can Compromise Your Research Outcomes


Substituting jatrorrhizine chloride with a more common or less expensive protoberberine analog, such as berberine chloride or palmatine chloride, poses a significant risk of introducing confounding variables into experimental data. Despite their structural similarities, these compounds exhibit substantial differences in potency, selectivity, and pharmacokinetic properties across a range of biological systems. For instance, the antibacterial potency of jatrorrhizine against Bacillus shigae is demonstrably lower than that of berberine and coptisine, as shown by microcalorimetry-derived IC50 values [1]. Conversely, in the context of multi-component Traditional Chinese Medicine formulations, jatrorrhizine exhibits a unique pharmacokinetic resistance to absorption inhibition that is not observed for its analogs, including berberine and palmatine [2]. Relying on a different protoberberine without accounting for these quantitative differences can lead to inaccurate conclusions and irreproducible results, ultimately increasing the cost and time associated with failed experiments or ineffective formulations.

Jatrorrhizine Chloride (CAS 6681-15-8) vs. Protoberberine Analogs: Quantitative Evidence for Informed Compound Selection


Jatrorrhizine vs. Berberine and Palmatine: Comparative Pharmacokinetic Stability in a Complex Herbal Matrix

In a comparative pharmacokinetic study in rats, when administered as part of a multi-herb JinQi Jiangtang (JQJT) tablet formulation versus a single-herb Coptidis Rhizoma extract (CRE), jatrorrhizine chloride was the only alkaloid among five tested (including berberine, palmatine, coptisine, and epiberberine) to not show a significant decrease in its AUC0–t value [1]. This indicates its systemic exposure was uniquely unaffected by the other herbal components in the complex mixture.

Pharmacokinetics Traditional Chinese Medicine Bioavailability

Jatrorrhizine vs. Berberine and Palmatine: Antibacterial Potency Against Bacillus shigae

A direct comparative study using microcalorimetry established a clear rank order of antibacterial activity for five protoberberine alkaloids against Bacillus shigae. Jatrorrhizine was found to be the least potent among the group, with an IC50 value more than five times higher than that of the most potent compound, berberine [1]. This quantitative data highlights that despite being in the same class, their antibacterial efficacy is not equivalent.

Antibacterial Microcalorimetry Structure-Activity Relationship

Jatrorrhizine vs. Berberine: Hypoglycemic Activity in a Diabetic Mouse Model

A comparative study in alloxan-induced diabetic mice investigated the hypoglycemic effects of jatrorrhizine (Jat) and berberine (Ber). While both compounds lowered blood glucose levels, jatrorrhizine was observed to be less potent than an equivalent dose of berberine [1]. The combination of both compounds in a simulated natural ratio showed no evidence of synergistic or antagonistic interaction [1].

Antidiabetic Hypoglycemic Blood Glucose

Jatrorrhizine as a Selective AChE Inhibitor vs. BuChE and an Uptake-2 Transporter Inhibitor

Jatrorrhizine chloride has been identified as a potent and orally active inhibitor of acetylcholinesterase (AChE) with an IC50 of 872 nM, and it demonstrates high selectivity over butyrylcholinesterase (BuChE) by a factor of greater than 115-fold [1]. This profile is distinct from many other protoberberine alkaloids and positions jatrorrhizine as a valuable tool for probing cholinergic pathways. Additionally, it has been shown to inhibit uptake-2 transporters, affecting the clearance of serotonin and norepinephrine, a mechanism distinct from its AChE inhibition [1].

Neuroprotection Acetylcholinesterase Transporter Inhibition

Evidence-Based Application Scenarios: Where Jatrorrhizine Chloride (CAS 6681-15-8) Provides a Scientific Edge


Pharmacokinetic Studies of Multi-Herb Formulations or Natural Product Extracts

Jatrorrhizine chloride is an ideal analyte for pharmacokinetic studies involving complex natural product matrices, such as Traditional Chinese Medicine (TCM) formulations or plant extracts. Evidence demonstrates that its systemic exposure (AUC) is uniquely resistant to the inhibitory effects of co-administered herbs, unlike berberine, palmatine, coptisine, and epiberberine, which all showed significantly reduced bioavailability in a multi-herb context [1]. This makes jatrorrhizine a more reliable marker for tracking absorption from Coptidis Rhizoma-containing formulas, simplifying data interpretation and improving the robustness of compatibility studies [1].

Structure-Activity Relationship (SAR) Studies in Antimicrobial Research

Jatrorrhizine's well-characterized, lower antibacterial potency compared to its analogs (e.g., an IC50 of 400 μg/mL for B. shigae vs. berberine's 75 μg/mL) makes it an essential comparator in SAR studies [2]. Its structural difference—specifically the presence of a methoxyl group at C-3 instead of a methylenedioxy group—is directly linked to this reduced activity. Furthermore, its use as a scaffold for derivatization has been validated, with studies showing that 3-alkoxy substitutions can enhance its antimicrobial potency by 32- to 1000-fold . Therefore, jatrorrhizine serves as both a functional negative control and a highly modifiable starting material for the development of next-generation antimicrobial agents.

Targeted Neuropharmacology Research on Cholinergic and Monoaminergic Systems

For research focused on cholinergic signaling and neurotransmitter clearance, jatrorrhizine chloride is a highly specific and potent tool compound. It is a validated, selective inhibitor of acetylcholinesterase (AChE) with an IC50 of 872 nM and >115-fold selectivity over butyrylcholinesterase (BuChE) [3]. Additionally, its inhibition of uptake-2 transporters, which modulate the clearance of serotonin and norepinephrine, provides a distinct second mechanism of action that can be exploited in studies of neuroprotection and synaptic transmission [3]. This unique, dual-target profile differentiates it from less selective or differently-targeted protoberberine analogs.

Comparative Antidiabetic and Metabolic Disorder Research

In diabetes and metabolic research, jatrorrhizine chloride serves as a valuable tool to dissect complex pharmacological effects. While it exhibits hypoglycemic and hypolipidemic activities in vivo [1], its potency in lowering blood glucose is demonstrably weaker than that of berberine at equivalent doses [1]. This differential potency makes it ideal for comparative mechanistic studies, allowing researchers to delineate pathways that are more sensitive to jatrorrhizine from those that are primarily driven by berberine's stronger effect. Furthermore, its unique pharmacokinetic behavior in a diabetic rat model, where its absorption (AUC) is enhanced from a powder form compared to a decoction, mirrors that of berberine [4], making it a useful probe for understanding formulation-dependent bioavailability in metabolic disease contexts.

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